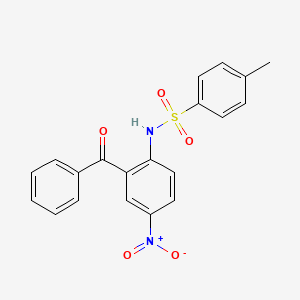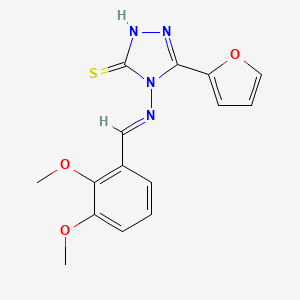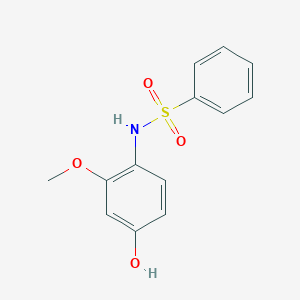![molecular formula C26H33N3O3 B11980197 N-[(Z)-2-(4-Isopropyl-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-benzamide](/img/structure/B11980197.png)
N-[(Z)-2-(4-Isopropyl-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE is a complex organic compound with a unique structure that includes isopropylphenyl and morpholinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This involves the reaction of isopropylphenyl derivatives with appropriate reagents to form the core benzamide structure.
Final assembly: The final step involves the coupling of the functionalized intermediates to form the target compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Conditions: Reactions are typically carried out at controlled temperatures (0-100°C) and pH levels (neutral to slightly acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-ISOPROPYLPHENYL)-2-MORPHOLINYLACETAMIDE: Shares structural similarities but differs in the position and nature of functional groups.
N-(2-(4-ISOPROPYLPHENYL)-1-((MORPHOLINYL)CARBONYL)VINYL)BENZAMIDE: Similar core structure with variations in the substituents.
Uniqueness
N-(2-(4-ISOPROPYLPHENYL)-1-(((3-(4-MORPHOLINYL)PR)AMINO)CARBONYL)VINYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C26H33N3O3 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H33N3O3/c1-20(2)22-11-9-21(10-12-22)19-24(28-25(30)23-7-4-3-5-8-23)26(31)27-13-6-14-29-15-17-32-18-16-29/h3-5,7-12,19-20H,6,13-18H2,1-2H3,(H,27,31)(H,28,30)/b24-19- |
InChIキー |
YZRAEJKXZVXYOZ-CLCOLTQESA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCCCN2CCOCC2)\NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C(C(=O)NCCCN2CCOCC2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11980119.png)
![(4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11980125.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980131.png)
![(5E)-3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980136.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11980137.png)




![N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11980182.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980203.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980204.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11980210.png)
